![molecular formula C10H16Cl2N2O2 B2626119 3-(1-Aminopropan-2-ylamino)benzoic acid;dihydrochloride CAS No. 2377036-00-3](/img/structure/B2626119.png)
3-(1-Aminopropan-2-ylamino)benzoic acid;dihydrochloride
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “3-(1-Aminopropan-2-ylamino)benzoic acid;dihydrochloride”, there are related compounds such as imatinib, an anti-cancer drug, that have been synthesized using similar components . The synthesis involves coupling the amine and carboxylic acid precursors using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .Scientific Research Applications
Synthesis and Structural Characterization
Research into related compounds, such as 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, has demonstrated their synthesis and potential bioactivity. These compounds were synthesized using Michael addition and evaluated for their cytotoxicity against cancer cell lines and antioxidant activity. For example, compound 3d from one study exhibited high inhibition in antioxidant activity assessments and demonstrated better activity than a standard drug when screened against the cervical cancer cell line HeLa (Kumar et al., 2019).
Biological Evaluation and Antioxidant Activity
Another study synthesized a series of 3-amino-6, 11-dioxo-6, 11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid derivatives. These compounds were evaluated for their cytotoxicity and antioxidant activity, revealing compounds 3b, 3c, and 3d as having notable IC50 values and high inhibition in antioxidant assessments (Kumar et al., 2021).
Enantioselective Synthesis and Fluorescence Derivatization
The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives has been explored for producing β-analogues of aromatic amino acids. This research provides insights into methodologies for preparing these compounds with potential applications in drug development and biological studies (Arvanitis et al., 1998). Additionally, the fluorescence derivatization of amino acids for biological assays has been investigated, demonstrating the utility of certain derivatives in enhancing fluorescence for bioanalytical applications (Frade et al., 2007).
Novel Reactions and Coordination Polymers
Research has also explored novel reactions for the preparation of benzoic acid derivatives, leading to compounds with potential applications in materials science and sensor technology. For instance, the synthesis of discrete molecular complexes and coordination polymers from metals and benzoic acid derivatives shows promise for gas sensing and fluorescence applications (Rad et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, 3,5-Diaminobenzoic acid dihydrochloride, indicates that it is hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(1-aminopropan-2-ylamino)benzoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-7(6-11)12-9-4-2-3-8(5-9)10(13)14;;/h2-5,7,12H,6,11H2,1H3,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJOVRAKPJADMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC1=CC=CC(=C1)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Aminopropan-2-ylamino)benzoic acid;dihydrochloride |
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